Secnidazole, (S)-
Overview
Description
Secnidazole, (S)- is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, including Metronidazole and Tinidazole. Secnidazole is known for its improved oral absorption and a longer terminal elimination half-life compared to other drugs in this class. It is used to treat bacterial vaginosis and trichomoniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secnidazole can be synthesized through the nitration of 2-methylimidazole followed by alkylation with 2-chloropropanol. The reaction conditions typically involve the use of a nitrating agent such as nitric acid and a solvent like acetic acid. The alkylation step requires a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: In industrial settings, the production of Secnidazole involves large-scale nitration and alkylation processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Secnidazole undergoes various chemical reactions, including:
Reduction: The nitro group in Secnidazole can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: Secnidazole can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The hydroxyl group in Secnidazole can be substituted with other functional groups using reagents like thionyl chloride
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Thionyl chloride, dichloromethane as solvent.
Major Products:
Reduction: Amino derivatives of Secnidazole.
Oxidation: N-oxides of Secnidazole.
Substitution: Various substituted derivatives of Secnidazole
Scientific Research Applications
Secnidazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of nitroimidazole chemistry and its derivatives.
Biology: Investigated for its effects on bacterial and protozoal pathogens, including its role in inhibiting quorum sensing in bacteria.
Medicine: Used in the treatment of bacterial vaginosis and trichomoniasis. It is also being studied for its potential use in treating other infections and diseases.
Industry: Employed in the formulation of pharmaceutical products and as a reference standard in analytical chemistry .
Mechanism of Action
Secnidazole exerts its antimicrobial and antiprotozoal effects through the reduction of its nitro group by bacterial or parasitic nitroreductase enzymes. This reduction produces radical anions that damage the DNA of the target pathogen, leading to cell death. The molecular targets include bacterial DNA and enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Properties
IUPAC Name |
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@H](C)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618911-59-4 | |
Record name | Secnidazole, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618911594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SECNIDAZOLE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0E6EW7OB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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